molecular formula C6H7FN2O2 B2824558 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1198437-45-4

1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2824558
CAS No.: 1198437-45-4
M. Wt: 158.132
InChI Key: KIZCLGNKVFCIEC-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative. One common method is the cyclization of 2-fluoroethylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .

Scientific Research Applications

1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes or receptors. The carboxylic acid group may facilitate binding to active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of a fluoroethyl group and a carboxylic acid group on a pyrazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-fluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZCLGNKVFCIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198437-45-4
Record name 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (0.2 g) in methanol (5 ml) was added 2M sodium hydroxide (5 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue dissolved in water (20 ml) and acidified to pH-4 using 2M hydrochloric acid then extracted with ethyl acetate (20 ml), dried over sodium sulphate and evaporated to give the title compound (0.132 g) as a white solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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